(4-Chlorophenyl)silane
CAS No.: 3724-36-5
Cat. No.: VC3924526
Molecular Formula: C6H4ClSi
Molecular Weight: 139.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3724-36-5 |
---|---|
Molecular Formula | C6H4ClSi |
Molecular Weight | 139.63 g/mol |
Standard InChI | InChI=1S/C6H4ClSi/c7-5-1-3-6(8)4-2-5/h1-4H |
Standard InChI Key | IDUDYCIMDWCOOK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1[Si])Cl |
Canonical SMILES | C1=CC(=CC=C1[Si])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
(4-Chlorophenyl)silane (CAS No. 3724-36-5) has a molecular weight of 142.658 g/mol and the empirical formula C₆H₇ClSi . The structure consists of a benzene ring with a chlorine atom at the fourth position and a silane (-SiH₃) group attached to the aromatic system (Fig. 1). The presence of both electron-withdrawing (chlorine) and electron-donating (silane) groups creates a polarized molecular framework, influencing its reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties of (4-Chlorophenyl)silane
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₇ClSi | |
Molecular Weight | 142.658 g/mol | |
LogP | 0.3307 | |
Exact Mass | 142.001 g/mol | |
HS Code | 2931900090 |
The compound’s LogP value of 0.3307 indicates moderate lipophilicity, suggesting balanced solubility in both organic and aqueous phases . This property is critical for its applications in surface modification and cross-coupling reactions.
Spectroscopic and Energetic Properties
Gas-phase ion energetics studies of related silanes, such as (4-chlorophenyl)dimethylsilane, reveal insights into fragmentation patterns. For instance, appearance energy (AE) measurements show that the cleavage of methyl groups from the silane moiety occurs at 8.84 eV . While direct data for (4-Chlorophenyl)silane is limited, comparative analysis suggests similar stability in its molecular ion form, which is relevant for mass spectrometry-based detection .
Synthesis and Manufacturing
Conventional Synthetic Routes
Applications in Materials Science and Chemistry
Surface Modification and Adhesion Promotion
Organosilanes like (4-Chlorophenyl)silane are widely used as coupling agents in polymer composites. The silane group bonds to inorganic surfaces (e.g., glass or metals), while the aromatic moiety enhances compatibility with organic matrices . This dual functionality improves mechanical properties in fiber-reinforced plastics and coatings.
Pharmaceutical Intermediates
The compound’s ability to act as a precursor in heterocyclic synthesis is valuable for drug development. For instance, it participates in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures found in antiviral and anticancer agents . Its chlorophenyl group also facilitates halogen-bonding interactions in enzyme inhibition studies .
Advanced Materials Research
Recent studies explore its role in silicon-based nanomaterials. Functionalization of silicon quantum dots with (4-Chlorophenyl)silane enhances photoluminescence stability, enabling applications in bioimaging and optoelectronics .
Future Directions and Research Opportunities
Green Synthesis Innovations
Efforts to replace traditional solvents with ionic liquids or supercritical CO₂ aim to reduce the environmental footprint of silane synthesis. Catalytic systems using iron or nickel nanoparticles show promise in lowering energy consumption .
Expanding Biomedical Applications
Ongoing research investigates silane-functionalized nanoparticles for targeted drug delivery. The chlorophenyl group’s hydrophobicity may improve payload retention in lipid bilayer membranes .
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